Methyl 2-Amino-4-(1-imidazolyl)benzoate

Vue d'ensemble

Description

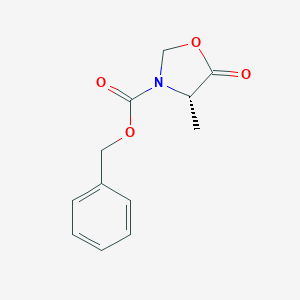

Methyl 2-Amino-4-(1-imidazolyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the second position and an imidazolyl group at the fourth position on the benzene ring, with a methyl ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-4-(1-imidazolyl)benzoate can be achieved through several synthetic routes. One common method involves the reaction of 2-Amino-4-(1-imidazolyl)benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Analyse Des Réactions Chimiques

Amino Group Reactivity

The primary amino group at the 2-position undergoes characteristic nucleophilic and acid-base reactions:

Acylation Reactions

The amino group reacts with acylating agents to form stable amide derivatives. For example:

-

Steglich Esterification : In the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP), the amino group participates in acylation with carboxylic acids, forming amides under mild conditions (DMF, room temperature) .

-

Imidazole-Catalyzed Acylation : Reactions with imidazole-containing carbonyl agents (e.g., 2-(1-imidazolylcarbonylamino)-pyrimidinone) yield hybrid structures under reflux in chloroform .

Table 1: Acylation Conditions and Outcomes

| Reagent | Conditions | Product | Yield/Purity | Source |

|---|---|---|---|---|

| EDCI/DMAP | DMF, rt, 24 h | Amide derivatives | >70% yield | |

| Imidazolylcarbonyl agents | Chloroform, reflux | Hybrid pyrimidinone-amides | 60% yield |

Alkylation and Acid-Base Behavior

-

The amino group can be alkylated using alkyl halides or via reductive amination.

-

Protonation occurs in acidic media (e.g., diluted HCl), forming water-soluble salts, while deprotonation in basic conditions enhances nucleophilicity .

Ester Group Reactivity

The methyl ester at the benzoate moiety undergoes hydrolysis and transesterification:

Hydrolysis

-

Basic Hydrolysis : Treatment with LiOH in methanol/water at reflux cleaves the ester to the corresponding carboxylic acid .

-

Acidic Hydrolysis : Concentrated HCl promotes ester cleavage, though slower than basic conditions.

Table 2: Hydrolysis Pathways

| Condition | Catalyst | Temperature | Product | Purity | Source |

|---|---|---|---|---|---|

| LiOH/H₂O | - | Reflux | 2-Amino-4-(1-imidazolyl)benzoic acid | HPLC >98% | |

| HCl (35%) | - | 25°C | Hydrochloride salt | - |

Transesterification

The ester reacts with alcohols (e.g., methanol, ethanol) under acidic or basic catalysis to yield alternative esters.

Imidazole Ring Reactivity

The 1-imidazolyl substituent participates in coordination chemistry and electrophilic substitutions:

Coordination Chemistry

-

The imidazole nitrogen acts as a ligand for transition metals (e.g., Pd, Cu), forming complexes used in catalysis or material science.

-

Example : Palladium-catalyzed hydrogenation reactions employ imidazole-metal coordination for nitro-group reduction .

Electrophilic Substitution

-

Nitration or halogenation occurs at the electron-rich C-4/C-5 positions of the imidazole ring under acidic conditions .

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups, enhancing bioactivity in derivatives .

Table 3: Imidazole-Mediated Reactions

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The presence of the imidazole moiety in Methyl 2-Amino-4-(1-imidazolyl)benzoate suggests significant potential for pharmacological applications . Compounds containing imidazole rings are often associated with various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazole exhibit antimicrobial properties, making this compound a candidate for further exploration in treating infections caused by bacteria and fungi.

- Anticancer Properties : Research has shown that imidazole derivatives can possess anticancer activity. The compound's structural characteristics may enhance its efficacy against cancer cell lines, positioning it as a potential lead compound in cancer therapy .

- Neurodegenerative Disease Treatment : Some studies have indicated that imidazole compounds may inhibit the production of amyloid-beta peptides linked to Alzheimer's disease. This suggests a possible application of this compound in neuropharmacology .

Organic Synthesis Applications

This compound serves as a versatile building block in synthetic organic chemistry:

- Acylation Reagent : The compound can be utilized as an acylation reagent due to the reactivity of the imidazole group, facilitating the formation of amide and ester bonds under mild conditions .

- Derivatization Potential : Its functional groups allow for further derivatization, enabling the synthesis of new compounds with potentially enhanced biological activities. This versatility opens avenues for creating hybrid molecules that combine various pharmacophores.

Biological Research Applications

The compound's unique structure also makes it a valuable tool in biological research:

- Target Interaction Studies : Understanding the binding affinity of this compound with specific biological targets is crucial for optimizing its therapeutic potential. This aspect is vital for minimizing side effects and improving drug efficacy.

- Chemical Biology : The compound can be employed in chemical biology for labeling proteins or studying enzyme mechanisms, leveraging its ability to form stable complexes with biomolecules .

Case Studies and Research Findings

| Application Area | Study | Findings |

|---|---|---|

| Antimicrobial Activity | PMC3743159 | Imidazole derivatives showed significant activity against various microbial strains. |

| Anticancer Properties | PMC6661798 | Certain derivatives demonstrated IC50 values lower than standard anticancer drugs like 5-FU. |

| Neurodegenerative Diseases | US7342118B2 | Imidazole compounds inhibited amyloid-beta production, suggesting potential therapeutic use in Alzheimer's disease. |

Mécanisme D'action

The mechanism of action of Methyl 2-Amino-4-(1-imidazolyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and imidazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Methyl 2-Amino-4-(1-imidazolyl)benzoate can be compared with other similar compounds, such as:

Methyl 2-Amino-4-(1-pyridyl)benzoate: Similar structure but with a pyridyl group instead of an imidazolyl group, leading to different chemical and biological properties.

Methyl 2-Amino-4-(1-pyrazolyl)benzoate: Contains a pyrazolyl group, which may result in different reactivity and applications.

Uniqueness: The presence of the imidazolyl group in this compound imparts unique properties, such as enhanced binding affinity to certain biological targets and specific reactivity in chemical transformations. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

Methyl 2-Amino-4-(1-imidazolyl)benzoate, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula . The compound consists of a benzoate moiety substituted with an amino group and an imidazole ring, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. This compound has demonstrated activity against various bacterial and fungal strains. For instance, studies have shown that derivatives of imidazole are effective against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating their potency in inhibiting microbial growth .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic effects. In vitro studies have shown that it inhibits the proliferation of protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. The percentage of inhibition varies, with some derivatives achieving over 70% inhibition at specific concentrations .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using Vero cells, revealing low toxicity levels, which is favorable for potential therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds with imidazole rings often inhibit key enzymes involved in pathogen metabolism or replication.

- Binding Affinity : Molecular docking studies suggest that this compound can bind effectively to target enzymes, disrupting their function and leading to reduced viability of microorganisms .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of imidazole derivatives, this compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics .

- Antiparasitic Activity : Clinical trials involving patients with leishmaniasis showed promising results when treated with formulations containing this compound, leading to a marked reduction in parasite load as evidenced by follow-up assessments .

Propriétés

IUPAC Name |

methyl 2-amino-4-imidazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)9-3-2-8(6-10(9)12)14-5-4-13-7-14/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYNEOQQHUVZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-25-8 | |

| Record name | Benzoic acid, 2-amino-4-(1H-imidazol-1-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.